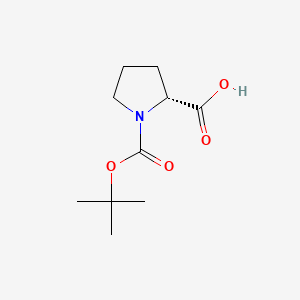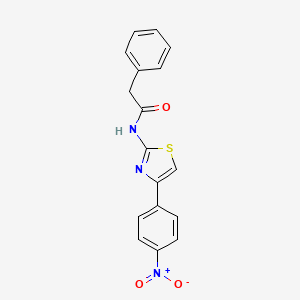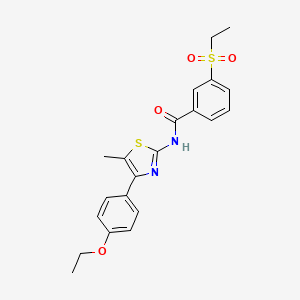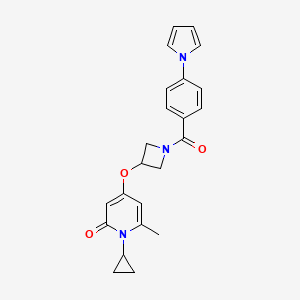![molecular formula C26H24N2O5S2 B2455375 (Z)-4-Benzoyl-N-(3-(2-Ethoxyethyl)-6-(Methylsulfonyl)benzo[d]thiazol-2(3H)-yliden)benzamid CAS No. 865173-67-7](/img/structure/B2455375.png)
(Z)-4-Benzoyl-N-(3-(2-Ethoxyethyl)-6-(Methylsulfonyl)benzo[d]thiazol-2(3H)-yliden)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of benzothiazoles and amides, which are widely used in medicinal chemistry due to their diverse biological activities . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been studied for their potential use in colorimetric sensing . Amides are functional groups that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often found in a wide range of pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzothiazole ring and an amide group. The benzothiazole ring is aromatic and thus contributes to the compound’s stability. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, due to the presence of the electron-rich aromatic ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the benzothiazole ring could contribute to its aromaticity and stability. The amide group could influence its solubility due to the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Metallfreie intermolekulare [3 + 2]-Annulation
Diese Verbindung wurde auf ihre Rolle in metallfreien intermolekularen [3 + 2]-Annulationsreaktionen untersucht. Insbesondere beteiligt sie sich an einem temperaturgesteuerten Annulationsprozess mit N,N-disubstituierten Arylhydrazinen und CS2 in Gegenwart von DMSO. Die resultierenden Produkte umfassen Benzo[d]thiazol-2(3H)-thione und Benzo[d]thiazol-2(3H)-one . Dieses Protokoll bietet eine direkte C–S/C–N-Bindungsbildung ohne die Notwendigkeit externer Katalysatoren, Übergangsmetalle, Basen, Liganden oder Oxidationsmittel.
Antivirale Aktivität
Neuere Studien haben die potenziellen antiviralen Eigenschaften verwandter Benzamidderivate untersucht. Insbesondere wurden 4-(2-Nitrophenoxy)benzamid-Derivate als potenzielle Inhibitoren von Deubiquitinase (DUB)-Enzymen entworfen und synthetisiert. Diese Verbindungen zeigten eine starke bis sehr starke antivirale Aktivität gegen Adenovirus, HSV-1 und Coxsackievirus mit IC50-Werten im Bereich von 10,22 bis 44,68 μM. Bemerkenswerterweise zeigten die Verbindungen 8c, 8d, 10b und 8a eine Wirksamkeit gegen Adenovirus, HSV-1, Coxsackievirus bzw. SARS-CoV-2 .
Plattform zur Erforschung photochemischer Prozesse
Benzoyl-Carbazolderivate, einschließlich verwandter Strukturen, wurden als Plattformen zur Erforschung photochemischer Prozesse wie Raumtemperatur-Phosphoreszenz (RTP) und thermisch aktivierter verzögerter Fluoreszenz (TADF) untersucht . Obwohl diese spezifische Verbindung möglicherweise nicht direkt untersucht wurde, könnte ihr Benzamidanteil zu ähnlichen Studien beitragen.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzimidazole derivatives, which are known to interact with a variety of biological targets
Mode of Action
Benzimidazole derivatives have been shown to interact with their targets through various mechanisms, such as inhibition of enzymes or disruption of protein-protein interactions . The specific mode of action of this compound will depend on its primary targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been shown to affect a variety of biochemical pathways, depending on their targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been shown to have a variety of effects, such as inducing apoptosis or inhibiting cell proliferation . The specific effects of this compound will depend on its mode of action and its primary targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its stability
Eigenschaften
IUPAC Name |
4-benzoyl-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-3-33-16-15-28-22-14-13-21(35(2,31)32)17-23(22)34-26(28)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYHRNYONJULJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)
![N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2455302.png)
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)
![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)


![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2455308.png)

![3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2455311.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2455312.png)

![2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane](/img/structure/B2455314.png)
![1-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2455315.png)
